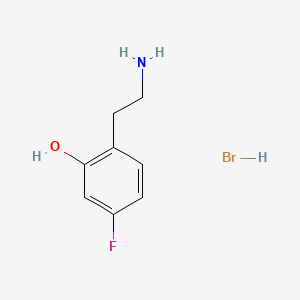
2-(2-Aminoethyl)-5-fluorophenolhydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Aminoethyl)-5-fluorophenolhydrobromide is a chemical compound that features a fluorinated phenol group and an aminoethyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-5-fluorophenolhydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluorophenol and 2-bromoethylamine hydrobromide.
Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Procedure: 5-fluorophenol is reacted with 2-bromoethylamine hydrobromide in the presence of a base like sodium hydroxide or potassium carbonate. The reaction mixture is heated under reflux for several hours.
Isolation: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Aminoethyl)-5-fluorophenolhydrobromide can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminoethyl side chain can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Aminoethyl)-5-fluorophenolhydrobromide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Aminoethyl)-5-fluorophenolhydrobromide involves its interaction with specific molecular targets. The aminoethyl side chain can form hydrogen bonds with biological molecules, while the fluorinated phenol group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethanolamine: A related compound with a similar aminoethyl side chain but lacking the fluorinated phenol group.
2-Aminoethyl hydrogen sulfate: Another compound with an aminoethyl side chain, but with a sulfate group instead of a fluorinated phenol.
Uniqueness
2-(2-Aminoethyl)-5-fluorophenolhydrobromide is unique due to the presence of both the fluorinated phenol group and the aminoethyl side chain. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C8H11BrFNO |
|---|---|
Peso molecular |
236.08 g/mol |
Nombre IUPAC |
2-(2-aminoethyl)-5-fluorophenol;hydrobromide |
InChI |
InChI=1S/C8H10FNO.BrH/c9-7-2-1-6(3-4-10)8(11)5-7;/h1-2,5,11H,3-4,10H2;1H |
Clave InChI |
YOLCJKNTRIIOOC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)O)CCN.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















